molecular formula C7H11NO2 B2478419 4,4-Dimethylpiperidine-2,5-dione CAS No. 2377033-27-5

4,4-Dimethylpiperidine-2,5-dione

Cat. No.: B2478419
CAS No.: 2377033-27-5
M. Wt: 141.17
InChI Key: DEPCULBMHFQAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethylpiperidine-2,5-dione, also known as 2,5-piperidinedione, is a chemical compound with the molecular formula C7H11NO2. It is a useful reactant for the preparation of oral quinoline-based ALDH1A1 inhibitors as potential antitumor agents .


Molecular Structure Analysis

The molecular weight of this compound is 141.17 . The IUPAC Standard InChI is InChI=1S/C7H11NO2/c1-7(2)3-6(10)8-4-5(7)9/h3-4H2,1-2H3,(H,8,10) .

It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Complexation Studies

4,4-Dimethylpiperidine-2,5-dione has been studied for its role in forming intermolecular hydrogen bonds with other compounds like 2,6-bis(acylamino)pyridines and dipyridin-2-ylamine. These interactions are significant due to the effects of substituent size on association constants and conformational changes for efficient hydrogen bonding (Ośmiałowski et al., 2010).

Synthetic Applications

The compound has been utilized in the synthesis of various complex molecules. For instance, its condensation with aldehydes has contributed to the synthesis of albonoursin and 3,6-diarylidenepiperazine-2,5-diones, demonstrating its utility in creating diverse chemical structures (Gallina & Liberatori, 1974).

Stereochemistry Studies

Research has explored the synthesis of trans- and cis-isomers of 1,4-dimethyl- and 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione, providing insights into the stereochemistry of these compounds. Such studies are crucial for understanding the molecular configurations and their implications in various applications (Marcuccio & Elix, 1985).

Catalysis and Polymerization

This compound has been investigated in the context of organo-catalyzed ring-opening polymerization. This research is significant for developing new materials with potential applications in various industries, like biomaterials (Thillaye du Boullay et al., 2010).

Solar Energy Research

The compound has been included in the study of Copper(I) complexes for use in dye-sensitized solar cells (DSCs), indicating its potential role in renewable energy technologies (Constable et al., 2009).

Pharmacological Studies

While the focus is not on drug use and dosage, it's noteworthy that derivatives of this compound have been studied for their potential anti-inflammatory and antimicrobial properties, highlighting its relevance in medicinal chemistry (Paprocka et al., 2022).

Safety and Hazards

The safety data sheet for 4,4-Dimethylpiperidine-2,5-dione indicates that it is harmful if swallowed . The product is not intended for human or veterinary use. It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to call a poison center or doctor if swallowed .

Properties

IUPAC Name

4,4-dimethylpiperidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2)3-6(10)8-4-5(7)9/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPCULBMHFQAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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